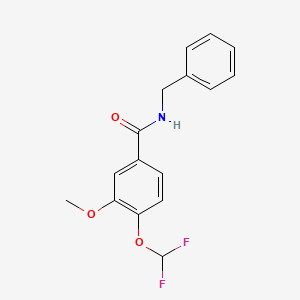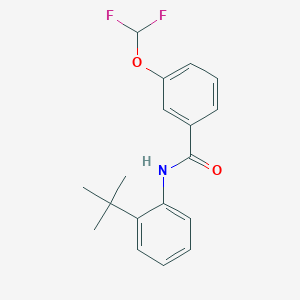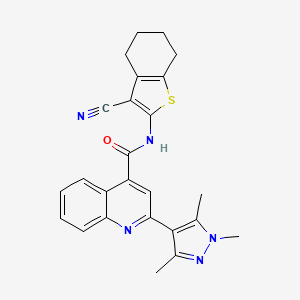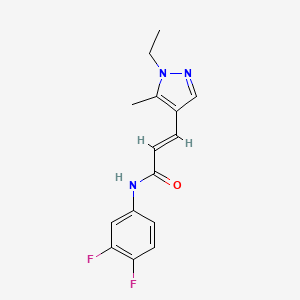![molecular formula C15H12F2O2S B10946832 (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10946832.png)
(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research in this area could involve studying its interactions with biological targets and evaluating its efficacy in vitro and in vivo.
Medicine
Potential medical applications include the development of new therapeutic agents based on its biological activities. The compound could serve as a lead compound for drug discovery and development.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties could make it suitable for specific applications requiring particular chemical functionalities.
作用机制
The mechanism of action of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE: The E-isomer of the compound, which may have different chemical and biological properties.
Chalcone: The parent compound of the chalcone class, which lacks the difluoromethoxy and thiophene substituents.
Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.
Uniqueness
The presence of the difluoromethoxy group and the methyl-substituted thiophene ring distinguishes (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE from other similar compounds. These substituents may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
属性
分子式 |
C15H12F2O2S |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12F2O2S/c1-10-8-9-20-14(10)7-6-13(18)11-2-4-12(5-3-11)19-15(16)17/h2-9,15H,1H3/b7-6- |
InChI 键 |
OIWMDULVNMJNGK-SREVYHEPSA-N |
手性 SMILES |
CC1=C(SC=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(F)F |
规范 SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10946771.png)
![4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10946781.png)
![7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946785.png)
![(2E)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylprop-2-enamide](/img/structure/B10946786.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)


![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B10946811.png)


![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10946840.png)
